Thysanone

Vue d'ensemble

Description

Synthesis Analysis

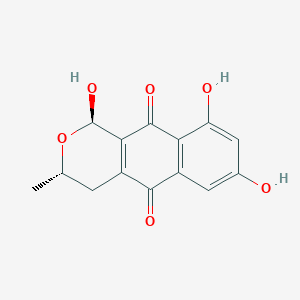

The synthesis of Thysanone involves complex organic reactions to establish its unique naphthoquinone structure. Notably, its absolute stereochemistry (1R,3S) was determined through total synthesis from ethyl (S)-lactate, affirming its biological activity (Singh et al., 1991) (Donner & Gill, 2002).

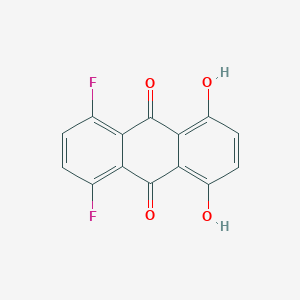

Molecular Structure Analysis

This compound's structure includes a lactol ring attached to a naphthoquinone core, confirmed by NMR spectroscopy and X-ray crystallographic analysis. This structural arrangement contributes to its biological activity against HRV 3C-protease, with an IC50 of 13 μg/mL (Singh et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its participation in enzymatic inhibition reactions, specifically targeting the HRV 3C-protease. Its functional groups, especially the lactol and naphthoquinone moieties, are crucial for this activity (Singh et al., 1991).

Physical Properties Analysis

While detailed physical property data for this compound are not explicitly provided in the cited papers, its solubility, crystallinity, and thermal properties can be inferred from its molecular structure and synthesis methods. Naphthoquinones typically exhibit moderate solubility in organic solvents and stability under standard conditions.

Chemical Properties Analysis

This compound's chemical properties, such as redox potential and reactivity towards nucleophiles, stem from its naphthoquinone structure. These properties are essential for its inhibitory action on viral proteases, demonstrating a significant interaction with biological macromolecules (Donner & Gill, 2002).

Applications De Recherche Scientifique

Synthèse de produits naturels pyraniques et pyranoniques

La thysanone est un métabolite fongique et est utilisée dans la synthèse de divers produits naturels pyraniques et pyranoniques . Ces molécules sont des systèmes aromatiques biologiquement actifs avec des cycles pyraniques ou pyranoniques (δ-lactone) appendus, qui sont largement répandus dans la nature et se retrouvent dans une grande variété d'organismes, y compris les champignons . L'approche pour synthétiser ces produits naturels implique l'utilisation d'intermédiaires chiraux pivots, qui sont disponibles avec la chiralité requise en commençant par de l'oxyde de propylène ®- ou (S)-, ou d'autres oxiranes substitués stéréodéfinis .

Inhibition de la 3C-protéase du rhinovirus humain

La this compound s'est avérée avoir une activité inhibitrice puissante contre la 3C-protéase du rhinovirus humain . Cela en fait un candidat potentiel pour le développement de médicaments antiviraux. La stéréochimie absolue de la this compound, une benzoisochromanquinone fongique, a été établie pour la première fois par synthèse totale du produit naturel à partir de (S)-lactate d'éthyle .

Mécanisme D'action

Target of Action

Thysanone, also known as (-)-Thysanone, is a fungal benzoisochromanquinone . Its primary target is the human rhinovirus 3C-protease . This enzyme plays a crucial role in the life cycle of the human rhinovirus, which is responsible for the common cold. By inhibiting this enzyme, this compound can potentially prevent the virus from replicating and spreading .

Mode of Action

This compound interacts with its target, the human rhinovirus 3C-protease, by binding to it and inhibiting its activity . This interaction disrupts the normal function of the enzyme, preventing it from participating in the viral replication process

Biochemical Pathways

This compound’s action on the human rhinovirus 3C-protease affects the viral replication pathway . By inhibiting this enzyme, this compound disrupts the life cycle of the virus, preventing it from replicating and spreading . The downstream effects of this disruption include a potential reduction in the severity and duration of the common cold .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the human rhinovirus 3C-protease . This inhibition disrupts the viral replication process, potentially reducing the severity and duration of the common cold . .

Propriétés

IUPAC Name |

(1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXPHSFVRRTOJM-OVZGEXIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438311 | |

| Record name | Thysanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

233279-24-8 | |

| Record name | Thysanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

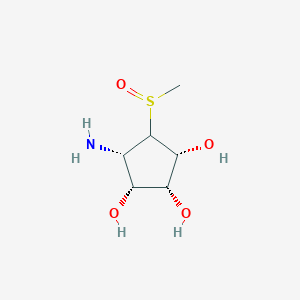

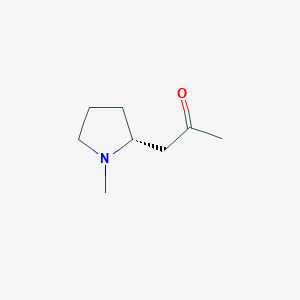

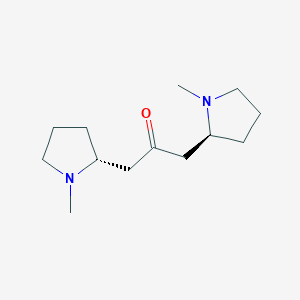

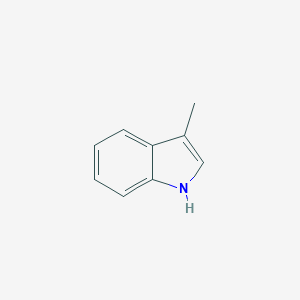

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.